molecular formula C9H7ClN2O2 B2742451 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1427082-80-1

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B2742451
CAS RN: 1427082-80-1
M. Wt: 210.62
InChI Key: XHAIAECRXLKZMJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

Pharmaceutical Applications

The imidazole ring, a core structure in this compound, is prevalent in many pharmacologically active molecules. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . Specifically, compounds with a benzimidazole core are known to have therapeutic potential against a variety of microbial infections. They can serve as key intermediates in the synthesis of drugs targeting infectious diseases, potentially overcoming antibiotic resistance issues.

Agricultural Chemistry

In agriculture, benzimidazole derivatives are explored for their potential as fungicides and pesticides . The chloro and methyl groups present in the compound can influence its activity against plant pathogens, providing a chemical defense against crop diseases. This can lead to the development of new agricultural chemicals that help protect food resources.

Industrial Chemical Synthesis

The compound can act as an intermediate in the synthesis of various industrial chemicals. Its structural motif is found in a range of commercial products, including dyes, pigments, and polymers . The versatility of the benzimidazole ring allows for its incorporation into complex chemical processes, contributing to the manufacturing of materials with specific desired properties.

Environmental Science

Benzimidazole derivatives have been studied for their antimicrobial properties, which can be leveraged in environmental applications such as water treatment and pollution control . The compound’s ability to inhibit microbial growth makes it a candidate for developing agents that can reduce environmental contamination and improve sanitation.

Material Science

In material science, the compound’s derivatives can be utilized in the creation of novel materials with unique properties, such as enhanced durability or thermal stability . Research in this area could lead to advancements in electronics, coatings, and other materials that benefit from the structural characteristics of benzimidazole derivatives.

Biochemistry Research

The benzimidazole moiety is structurally similar to nucleotides found in DNA, making it a valuable tool in biochemistry research . It can be used to study enzyme interactions, DNA synthesis, and other biochemical processes. Additionally, its derivatives can be employed as probes or inhibitors in the study of various biochemical pathways.

properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAIAECRXLKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid

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